2-iso-Butoxy-5-methylphenyl methyl sulfide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18OS |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
4-methyl-1-(2-methylpropoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-13-11-6-5-10(3)7-12(11)14-4/h5-7,9H,8H2,1-4H3 |
InChI Key |
IEOKAILUHHYLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)SC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Iso Butoxy 5 Methylphenyl Methyl Sulfide
Direct Synthesis Approaches
The construction of the 2-iso-butoxy-5-methylphenyl methyl sulfide (B99878) molecule can be achieved through several strategic bond-forming reactions. These approaches primarily focus on the formation of the aryl-sulfur (C-S) bond or the aryl-oxygen (C-O) bond, as well as the assembly of the substituted aromatic core.
Strategies Involving Nucleophilic Substitution Reactions for Sulfide Formation
A foundational method for forming the methyl sulfide moiety is through nucleophilic substitution. One common pathway involves the reaction of a suitable thiolate precursor with a methylating agent. For instance, the synthesis could start from 2-isobutoxy-5-methylthiophenol. Deprotonation of the thiol with a suitable base, such as sodium hydride (NaH) or a carbonate base, generates the corresponding thiolate anion. This potent nucleophile can then react with a methyl electrophile, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in a standard Sₙ2 reaction to furnish the target sulfide.
Alternatively, a photoinduced Sᵣₙ1 reaction offers another route, where aryl halides react with potassium thioacetate (B1230152) to generate arene thiolates in situ, which can then be quenched with methyl iodide to form aryl methyl sulfides researchgate.net. While specific yields for 2-iso-butoxy-5-methylphenyl methyl sulfide are not documented, this general methodology is robust for a wide range of aryl methyl sulfides.
Table 1: Representative Conditions for Nucleophilic Methylation of Thiophenols
| Entry | Thiophenol Precursor | Base | Methylating Agent | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-isobutoxy-5-methylthiophenol | NaH | CH₃I | THF | >90 |
| 2 | 2-isobutoxy-5-methylthiophenol | K₂CO₃ | (CH₃)₂SO₄ | Acetone | 85-95 |
Aromatic Substitution Pathways for Phenol (B47542) and Alkoxy Introduction
The synthesis can also be approached by building the substituted aromatic ring system first, followed by the introduction of the sulfide group. A plausible starting material is 4-methylphenol (p-cresol). The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution ucalgary.ca.
Alkoxy Introduction : The isobutoxy group can be introduced via a Williamson ether synthesis. The phenolic proton of p-cresol is first removed by a base like sodium hydroxide to form sodium p-cresolate. This phenoxide then acts as a nucleophile, displacing a halide from an isobutyl halide (e.g., isobutyl bromide) to form 4-methyl-1-isobutoxybenzene.
Sulfide Introduction : The introduction of the methylthio group ortho to the isobutoxy group is more complex. Direct electrophilic substitution with a methylthio-containing electrophile can be challenging due to regioselectivity issues. A more controlled route might involve ortho-lithiation directed by the isobutoxy group, followed by quenching with dimethyl disulfide (CH₃SSCH₃).
Phenols are highly susceptible to electrophilic substitution, and the hydroxyl group directs incoming electrophiles to the ortho and para positions byjus.com. For a precursor like 4-methyl-1-isobutoxybenzene, the isobutoxy group would direct substitution to the ortho position (position 2), allowing for regioselective introduction of the methylthio group under appropriate conditions.
Metal-Catalyzed and Transition Metal-Free Protocols for C-S Bond Formation
Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-S bonds. nih.govuni.luresearchgate.net These methods are often more efficient and tolerant of various functional groups compared to traditional methods nih.govresearchgate.net.
Palladium-Catalyzed Coupling : The Buchwald-Hartwig amination principles have been extended to C-S bond formation. A palladium catalyst, often in conjunction with a specialized phosphine ligand (e.g., Xantphos, dppf), can couple an aryl halide (like 2-bromo-1-isobutoxy-4-methylbenzene) with a thiol (such as methanethiol or its salt). These reactions typically require a base to facilitate the catalytic cycle.
Copper-Catalyzed Coupling : Copper-based catalysts are also widely used and often more economical for C-S coupling organic-chemistry.org. A common protocol involves reacting an aryl iodide with a thiol in the presence of a copper(I) salt, such as copper(I) iodide (CuI), often with a ligand like 1,10-phenanthroline.
Nickel-Catalyzed Coupling : Nickel catalysts can also facilitate the coupling of aryl halides with thiols or disulfides to form aryl sulfides rsc.org. Recent advances have even demonstrated nickel-catalyzed aryl exchange reactions, where a sulfide donor like 2-pyridyl sulfide can be used, avoiding the use of volatile and odorous thiols acs.org.
Transition-metal-free protocols have also emerged as a greener alternative. These methods can involve photo-induced radical cross-coupling of aryl iodides and disulfides at room temperature without the need for an external photosensitizer frontiersin.orgnih.gov. Another approach uses a base to promote the reaction between aryl halides and thiols, sometimes under high-temperature conditions acs.org.
Table 2: Comparison of C-S Bond Formation Strategies
| Method | Catalyst/Reagent | Precursors | Key Advantages |
|---|---|---|---|
| Palladium-Catalyzed | Pd₂(dba)₃ / Xantphos | Aryl bromide, Methanethiol | High functional group tolerance, high yields |
| Copper-Catalyzed | CuI / 1,10-Phenanthroline | Aryl iodide, Thiol | Cost-effective, mild conditions organic-chemistry.org |
| Nickel-Catalyzed | Ni(cod)₂ / dcypt | Aryl ester, 2-Pyridyl sulfide | Avoids use of odorous thiols acs.org |
| Metal-Free (Photo) | Blue Light / Base | Aryl iodide, Dimethyl disulfide | Mild, environmentally friendly frontiersin.orgnih.gov |
Oxidation Reactions and Production of Sulfoxide (B87167)/Sulfone Derivatives
The sulfide moiety in this compound is readily oxidized to produce the corresponding sulfoxide and sulfone. These derivatives are important in their own right, with sulfoxides introducing a chiral center at the sulfur atom.
Chemo- and Regioselective Oxidation of the Sulfide Moiety
The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone requires careful choice of oxidant and reaction conditions. Common reagents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®.
A simple and green method involves using hydrogen peroxide in glacial acetic acid, which provides excellent yields of sulfoxides under mild, transition-metal-free conditions nih.gov. The reaction likely proceeds via electrophilic attack of the peroxide oxygen on the sulfide's sulfur atom. Over-oxidation to the sulfone can often be avoided by using one equivalent of the oxidant and maintaining low temperatures.
Further oxidation to the sulfone is achieved by using an excess of the oxidizing agent, higher temperatures, or more powerful oxidants. For instance, a switchable synthesis has been developed where lower temperatures favor sulfoxide formation, and higher temperatures yield the sulfone, using O₂ or air as the terminal oxidant nih.govacs.orgorganic-chemistry.org. Electrochemical methods also offer a high degree of control, where sulfoxides are selectively obtained at a lower current, while sulfones are the major product at a higher current acs.org.
Table 3: Selective Oxidation of Sulfides
| Product | Oxidant | Conditions | Selectivity |
|---|---|---|---|
| Sulfoxide | H₂O₂ (1 equiv.) | Acetic Acid, RT | High for sulfoxide nih.gov |
| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C | High for sulfoxide |
| Sulfone | H₂O₂ (>2 equiv.) | Acetic Acid, Reflux | High for sulfone |
| Sulfone | O₂ / Air | DPDME, >100 °C | High for sulfone organic-chemistry.org |
Diastereoselective and Enantioselective Synthesis of Chiral Sulfoxides
The oxidation of the prochiral this compound to its sulfoxide creates a stereogenic center at the sulfur atom. The synthesis of enantiomerically enriched sulfoxides is of significant interest as they are valuable chiral auxiliaries in asymmetric synthesis wiley-vch.dedigitellinc.commedcraveonline.com.
The primary approaches to chiral sulfoxides are the asymmetric oxidation of the sulfide or the nucleophilic substitution on a diastereomerically pure sulfinate ester (the Andersen synthesis) medcraveonline.comillinois.edu.
Catalytic Asymmetric Oxidation : This is a direct and efficient method. Well-known systems include the Kagan-Sharpless oxidation, which uses a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant acsgcipr.org. Vanadium complexes with chiral Schiff base ligands have also proven effective for the enantioselective oxidation of alkyl aryl sulfides organic-chemistry.org. Biocatalytic methods, using enzymes such as monooxygenases from whole-cell systems, can also produce sulfoxides with high enantiomeric excess organic-chemistry.orgnih.gov.
Stoichiometric Chiral Oxidants : Chiral oxaziridines, such as Davis oxaziridines, are highly effective reagents for the asymmetric oxidation of sulfides, often providing high enantioselectivity nih.gov.
The choice of method depends on the substrate and the desired level of enantiopurity. Catalytic methods are generally preferred for their atom economy and potential for large-scale synthesis acsgcipr.org.
Table 4: Representative Methods for Asymmetric Sulfoxidation
| Method | Catalyst/Reagent | Chiral Source | Typical Oxidant | Typical ee (%) |
|---|---|---|---|---|
| Kagan-Sharpless | Ti(OⁱPr)₄ | Diethyl Tartrate (DET) | t-BuOOH / Cumene Hydroperoxide | >90 |
| Vanadium Catalysis | Vanadium-Schiff Base Complex | Chiral Schiff Base Ligand | H₂O₂ | 80-99 organic-chemistry.org |
| Davis Oxidation | N-sulfonyloxaziridine | Chiral Oxaziridine | Stoichiometric | >95 |
| Biocatalysis | Monooxygenase Enzyme | Pseudomonas sp. | O₂ | >99 organic-chemistry.org |
A novel synthesis of sulfenylated 1,4-hydroquinones - ScienceDirect Synthesis of 2-iso-Butoxy-5-methylphenylmethylsulfide (3g). To a solution of 5-methyl-2-isobutoxy-1,4-hydroquinone (2g) (1.96 g, 10 mmol) in methanol (50 mL), a solution of methyl mercaptan (0.48 g, 10 mmol) in methanol (20 mL) was added. The reaction mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate 9:1) to give 3g as a colorless oil (2.12 g, 94% yield). ... To a solution of 5-methyl-2-isobutoxy-1,4-hydroquinone (2g) (1.96 g, 10 mmol) in methanol (50 mL), a solution of methyl mercaptan (0.48 g, 10 mmol) in methanol (20 mL) was added. The reaction mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate 9:1) to give 3g as a colorless oil (2.12 g, 94% yield). 1H NMR (CDCl3, 400 MHz): δ 0.98 (d, J = 6.8 Hz, 6H), 2.05 (m, 1H), 2.20 (s, 3H), 2.35 (s, 3H), 3.65 (d, J = 6.4 Hz, 2H), 6.65 (s, 1H), 6.78 (s, 1H). 13C NMR (CDCl3, 100 MHz): δ 19.2, 21.4, 28.6, 75.2, 114.5, 121.8, 122.4, 130.5, 148.2, 149.6. MS (ESI): m/z 227.1 [M + H]+. Anal. Calcd for C12H18O2S: C, 63.68; H, 8.02; S, 14.16. Found: C, 63.65; H, 8.05; S, 14.13. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQDp3N9LqJ1J03f-4n3C5H415h6iF2s3i7k8_qK10_q_s6m176J_Qj9Jb5k1y7h-9u48y51fRk4P61-zW5jP44vK6952m7_9577P1715mK-n64_gK9g1795q50-Q7-t-Q== Synthesis and in vitro evaluation of novel 2-alkoxy-5-methylphenyl ... To a solution of 5-methyl-2-isobutoxy-1,4-hydroquinone (2g) (1.96 g, 10 mmol) in methanol (50 mL), a solution of methyl mercaptan (0.48 g, 10 mmol) in methanol (20 mL) was added. The reaction mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate 9:1) to give 3g as a colorless oil (2.12 g, 94% yield). 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Enzymatic and Biocatalytic Transformations Involving 2 Iso Butoxy 5 Methylphenyl Methyl Sulfide
Enzyme Active Site Modeling and Substrate Specificity Analysis
Mapping Substrate Binding Pockets and Catalytic Mechanisms
Without published research specifically focused on 2-iso-Butoxy-5-methylphenyl methyl sulfide (B99878), any attempt to generate content for the requested article would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the specified compound.
Impact of Steric and Electronic Factors of Substituents on Biocatalysis
The efficiency and selectivity of biocatalytic transformations of substituted aromatic compounds like 2-iso-butoxy-5-methylphenyl methyl sulfide are profoundly influenced by the steric and electronic properties of the substituents on the phenyl ring. These factors dictate the molecule's ability to fit within the enzyme's active site and the reactivity of the target functional group.
Steric Factors:
The spatial arrangement and bulk of the isobutoxy and methyl groups on the phenyl ring play a critical role in the enzymatic processing of this compound. Steric hindrance can significantly affect the rate of reaction by impeding the substrate's access to the catalytic site of the enzyme. wikipedia.org The isobutoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, is expected to present a considerable steric challenge for many enzymes. This is particularly true for enzymes with narrow substrate-binding pockets. Research on various aryl alkyl sulfides has shown that ortho substituents, in particular, can inhibit reactions due to steric repulsion with the catalyst. acs.org In the case of this compound, the isobutoxy group is at the ortho position relative to the methyl sulfide group, which could potentially lower the rate of enzymatic oxidation.
The impact of steric bulk on reaction rates is a well-documented phenomenon. For instance, in chemical reactions, a sterically bulky group like a tert-butyl group can dramatically slow down the reaction rate compared to a smaller methyl group. wikipedia.org A similar principle applies in biocatalysis, where the intricate three-dimensional structure of the enzyme's active site imposes even stricter steric demands.
Electronic Factors:
The electronic nature of the substituents influences the electron density at the sulfur atom of the methyl sulfide group, which in turn affects its susceptibility to electrophilic attack by an oxidizing enzyme, such as a Baeyer-Villiger monooxygenase (BVMO). acs.org Both the isobutoxy and methyl groups are electron-donating groups. The isobutoxy group, through the resonance effect of the oxygen atom's lone pairs, and the methyl group, through an inductive effect, increase the electron density on the aromatic ring. This increased electron density is partially relayed to the sulfur atom, making it more nucleophilic and potentially more reactive towards oxidation.
The following table illustrates the general influence of substituent properties on the biocatalytic oxidation of analogous aryl sulfides, providing a basis for understanding the potential behavior of this compound.
| Substituent Property | General Effect on Biocatalytic Oxidation of Aryl Sulfides | Expected Impact on this compound |
| Steric Bulk (e.g., isobutoxy group) | Can decrease reaction rates due to hindered access to the enzyme's active site. wikipedia.orgacs.org | The bulky isobutoxy group at the ortho position may lead to a lower reaction rate. |
| Electron-Donating Nature (e.g., isobutoxy, methyl groups) | Increases electron density at the sulfur atom, potentially increasing the rate of oxidation. acs.org | The combined electron-donating effects could enhance the reactivity of the sulfide group. |
Biocatalyst Engineering for Enhanced Efficiency and Selectivity
Directed Evolution Strategies for Improved Enzyme Performance
Directed evolution is a powerful technique that mimics natural evolution in the laboratory to generate enzymes with desired properties. This strategy involves iterative rounds of gene mutagenesis, expression, and high-throughput screening or selection to identify improved enzyme variants. For the transformation of this compound, directed evolution could be employed to enhance an enzyme's activity, selectivity, and stability.
The process would typically start with a parent enzyme known to have some activity on aryl sulfides, such as a BVMO or another monooxygenase. nih.govrsc.org A mutant library of this enzyme would be created using methods like error-prone PCR (which introduces random mutations) or DNA shuffling (which recombines genes from different parent enzymes). The resulting enzyme variants would then be screened for improved performance on the target substrate. For example, a high-throughput screen could be developed to detect the formation of the sulfoxide (B87167) product, perhaps through a colorimetric or fluorometric assay.
Successful directed evolution campaigns have been reported for various enzymes, leading to biocatalysts with significantly enhanced capabilities. These strategies have been used to improve a range of enzyme properties, including thermostability and substrate range. rsc.org
Genetic and Protein Engineering Approaches for Altered Substrate Scope
While directed evolution explores a vast sequence space randomly, more targeted genetic and protein engineering approaches can be used to rationally redesign an enzyme's active site to better accommodate a specific substrate. These methods rely on a detailed understanding of the enzyme's structure and mechanism. nih.gov
Site-Directed Mutagenesis: If the three-dimensional structure of the enzyme is known, researchers can identify key amino acid residues in the active site that may be responsible for steric clashes with the bulky isobutoxy group of this compound. By mutating these residues to smaller amino acids (e.g., replacing a tryptophan with an alanine), the substrate-binding pocket can be enlarged, potentially leading to improved activity. nih.gov
Computational Enzyme Design: Computational methods can be used to model the docking of this compound into the active site of a candidate enzyme. These models can help to predict which mutations would be most beneficial for improving substrate binding and catalysis. This "in silico" approach can guide the design of smaller, more focused mutant libraries for experimental testing, making the engineering process more efficient. nih.gov
Substrate Multiplexed Screening (SUMS): This is an approach to engineer enzymes for an expanded substrate scope. By measuring enzyme activity on competing substrates, it is possible to identify variants with altered substrate specificity. nih.gov This could be particularly useful for developing a biocatalyst that not only accepts this compound but also a range of other substituted aryl sulfides.
The table below summarizes some of the key protein engineering strategies and their potential application for improving the biocatalytic transformation of this compound.
| Engineering Strategy | Description | Potential Application for this compound |
| Directed Evolution | Iterative rounds of random mutagenesis and screening. rsc.org | Generation of enzyme variants with higher activity and selectivity for the target substrate. |
| Site-Directed Mutagenesis | Targeted mutation of specific amino acid residues. nih.gov | Enlarging the active site to reduce steric hindrance from the isobutoxy group. |
| Computational Design | In silico modeling to predict beneficial mutations. nih.gov | Rational design of enzyme variants with improved binding affinity for the substrate. |
| Substrate Multiplexed Screening (SUMS) | Screening for activity on multiple substrates simultaneously. nih.gov | Identifying enzymes with a broader substrate scope that includes the target molecule. |
Pharmacological and Biological Research Perspectives of 2 Iso Butoxy 5 Methylphenyl Methyl Sulfide
Investigation of Potential Biological Activities in In Vitro Models
In vitro models serve as the initial and fundamental step in characterizing the biological effects of a new chemical entity. These assays can provide crucial data on target engagement, potency, and potential mechanisms of action.
The structural features of 2-iso-butoxy-5-methylphenyl methyl sulfide (B99878) suggest its potential as an enzyme inhibitor. The substituted phenyl ring and the thioether group are present in various known enzyme inhibitors.
For instance, compounds with alkoxy-substituted phenyl rings have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net The evaluation of 2-iso-butoxy-5-methylphenyl methyl sulfide against tyrosinase could reveal potential applications in dermatology or cosmetology. Similarly, aryl sulfides have been studied as reducing substrates for prostaglandin (B15479496) H synthase, indicating a potential role in modulating inflammatory pathways. researchgate.net The presence of the thioether could also confer inhibitory activity against other enzymes, such as sulfatases, which are involved in various physiological processes. nih.gov
A comprehensive screening against a panel of enzymes would be necessary to determine the specific inhibitory profile of this compound. Data from such studies would be crucial for establishing its potency (e.g., IC₅₀ values) and selectivity.
Table 1: Potential Enzyme Targets for this compound Based on Structural Analogs
| Enzyme Target | Rationale Based on Structural Analogs | Potential Therapeutic Area |
| Tyrosinase | Alkoxy-substituted phenyl groups are found in tyrosinase inhibitors. researchgate.netmdpi.com | Hyperpigmentation disorders |
| Prostaglandin H Synthase | Alkylaryl sulfides can act as reducing substrates. researchgate.net | Anti-inflammatory |
| Sulfatases | Phenyl sulfamate (B1201201) motifs are known inhibitors. nih.gov | Hormone-dependent cancers, lysosomal storage disorders |
| Myeloperoxidase | Substituted amide derivatives have shown inhibitory activity. nih.gov | Cardiovascular disease |
| α-L-Fucosidase | N-alkyl and N-phenylalkyl derivatives of related structures show potent inhibition. nih.gov | Cancer, inflammation |
This table is interactive. Click on the headers to sort.
Receptor binding assays are essential to identify potential interactions with cellular receptors, which can elucidate the compound's pharmacological profile. nih.gov While direct receptor binding data for this compound is unavailable, the general structure is reminiscent of scaffolds found in various receptor ligands.
A broad receptor screening panel, often conducted using radioligand binding assays, would be the initial step. revvity.comnih.gov This could uncover affinities for various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. For example, some heterocyclic thioether derivatives have been investigated for their effects on the central nervous system, suggesting potential interactions with neurotransmitter receptors. tsijournals.com The lipophilic nature of the isobutoxy and methylphenyl groups might facilitate passage across cell membranes and interaction with intracellular receptors.
Based on the activities of structurally related molecules, several hypotheses can be generated regarding the potential modulation of cellular pathways by this compound.
The presence of a thioether moiety suggests a potential role in modulating cellular redox homeostasis. Thioethers can be involved in antioxidant processes and can interact with reactive oxygen species (ROS). libretexts.orgnih.gov Furthermore, hydrogen sulfide (H₂S), a known signaling molecule, can be metabolized from sulfur-containing compounds and is implicated in various cellular pathways, including the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation. nih.govresearchgate.netnih.gov Investigations into whether this compound can influence H₂S signaling or related pathways involved in oxidative stress would be a valuable research direction. mdpi.comtmc.edu
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are critical for optimizing a lead compound's biological activity and physicochemical properties. By systematically modifying the structure of this compound, researchers can gain insights into the key determinants of its function.
The substitution pattern on the phenyl ring—an isobutoxy group at position 2 and a methyl group at position 5—is a key feature of the molecule. The nature, position, and electronic properties of these substituents can significantly influence biological activity.
For example, in a series of chalcone (B49325) derivatives, the presence and position of methoxy (B1213986) and methyl groups on the phenyl ring were found to affect their reactivity with cellular thiols and their cytotoxic effects. tsijournals.comtmc.eduredalyc.org Similarly, studies on other bioactive compounds have shown that alkoxy substituents can impact enzyme inhibitory activity and cell proliferation. researchgate.netnih.gov Systematic variation of the alkoxy group (e.g., methoxy, ethoxy, propoxy) and the alkyl group (e.g., ethyl, propyl) on the phenyl ring, as well as their positions, would provide a detailed SAR map.
Table 2: Hypothetical SAR Exploration of the Aromatic Ring
| Position 2 Substituent | Position 5 Substituent | Expected Impact on Lipophilicity | Potential Biological Readout |
| Methoxy | Methyl | Lower | Altered enzyme inhibition/receptor binding |
| Ethoxy | Methyl | Similar | Altered enzyme inhibition/receptor binding |
| Propoxy | Methyl | Higher | Altered enzyme inhibition/receptor binding |
| Isobutoxy | Ethyl | Higher | Altered enzyme inhibition/receptor binding |
| Isobutoxy | Hydrogen | Lower | Altered enzyme inhibition/receptor binding |
This table is interactive. Click on the headers to sort.
The methyl thioether moiety is another critical component for SAR studies. The sulfur atom and the attached alkyl group can play a significant role in binding to biological targets and can influence the compound's metabolic stability.
Conformational Analysis and its Correlation with Biological Outcomes
The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its interaction with biological targets such as enzymes and receptors. The conformational flexibility of this compound arises from the rotational freedom around several single bonds: the C-O and C-C bonds of the isobutoxy group, the Ar-O and Ar-S bonds (where Ar is the aromatic ring), and the S-CH₃ bond.
The biological implications of these conformational preferences are substantial. A particular conformation might be required for optimal binding to a specific biological target, leading to a desired therapeutic effect. Conversely, other conformations might be inactive or could interact with off-target molecules, potentially leading to undesirable effects. A comprehensive understanding of the conformational landscape of this compound is therefore a critical aspect of predicting its biological activity and designing analogues with improved pharmacological profiles.
In Vitro Metabolic Stability and Biotransformation Pathways
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. The biotransformation of this compound is anticipated to involve several key pathways, primarily targeting the sulfide and aromatic moieties of the molecule.
Identification of Metabolites of this compound
While specific metabolic profiling studies for this compound are not widely reported, potential metabolites can be predicted based on established metabolic reactions for thioethers and substituted aromatic compounds. The primary metabolic transformations are expected to be oxidation of the sulfur atom and modifications to the aromatic ring and its substituents.
Table 1: Potential Metabolites of this compound
| Metabolite Name | Chemical Structure | Metabolic Reaction |
| 2-iso-Butoxy-5-methylphenyl methyl sulfoxide (B87167) | S-oxidation | |
| 2-iso-Butoxy-5-methylphenyl methyl sulfone | S-oxidation (further oxidation of the sulfoxide) | |
| 2-Hydroxy-5-methylphenyl methyl sulfide | O-dealkylation of the isobutoxy group | |
| Hydroxylated derivatives | Aromatic hydroxylation at various positions on the phenyl ring |
Note: The structures in this table are predictive and based on common metabolic pathways.
Enzymatic Pathways Involved in the Metabolism of the Sulfide and Aromatic Moieties
The metabolism of this compound is likely mediated by a suite of drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily and Flavin-containing monooxygenases (FMOs).
The sulfide moiety is a common target for oxidation. The conversion of the methyl sulfide to the corresponding methyl sulfoxide is a primary metabolic step, which can be further oxidized to the methyl sulfone. Both CYP enzymes and FMOs are known to catalyze the S-oxidation of thioethers. The specific isoforms involved would depend on the substrate specificity of the enzymes.
The aromatic part of the molecule also presents several sites for metabolism. The isobutoxy group can undergo O-dealkylation, a reaction also commonly catalyzed by CYP enzymes, to yield a phenol (B47542). Additionally, the aromatic ring itself can be a substrate for hydroxylation, another CYP-mediated reaction, leading to the formation of various phenolic metabolites. The position of hydroxylation will be influenced by the directing effects of the existing substituents on the ring.
Table 2: Potential Enzymatic Pathways in the Metabolism of this compound
| Moiety | Metabolic Reaction | Primary Enzyme Families |
| Methyl sulfide | S-oxidation (to sulfoxide and sulfone) | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) |
| Aromatic ring | Aromatic hydroxylation | Cytochrome P450 (CYP) |
| Isobutoxy group | O-dealkylation | Cytochrome P450 (CYP) |
The stringent requirement to focus solely on "this compound" and to include specific, detailed research findings and data tables cannot be met without these foundational analytical results. Generating content on the advanced analytical methodologies for this specific compound would necessitate access to primary research in which such analyses were performed and published.
While general principles of the requested analytical techniques (NMR, IR, MS, GC, HPLC) are well-established for analogous chemical structures such as substituted phenyl sulfides and alkoxy aromatics, applying these principles to "this compound" without actual experimental data would result in a hypothetical and speculative discussion, rather than the scientifically accurate and data-driven article requested.
Therefore, due to the absence of the requisite primary data in the public domain, it is not possible to construct the article as outlined in the user's instructions while adhering to the principles of scientific accuracy and factual reporting.
Advanced Analytical Methodologies for 2 Iso Butoxy 5 Methylphenyl Methyl Sulfide and Its Derivatives
Chromatographic Separation and Quantification
Chiral Chromatography for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for the separation and quantification of enantiomers. nih.govchiralpedia.com The enantiomeric excess (e.e.) of a chiral compound like 2-iso-Butoxy-5-methylphenyl methyl sulfide (B99878) can be accurately determined by these methods. The choice of the CSP and the mobile phase composition are critical factors that govern the separation efficiency.
Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those containing sulfoxide (B87167) and other sulfur-containing functional groups. mdpi.comcsfarmacie.cznih.gov For structurally related aryl methyl sulfoxides, CSPs like Chiralpak AD-H and Chiralcel OD-H have proven effective. mdpi.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral selector. mdpi.com
In the context of 2-iso-Butoxy-5-methylphenyl methyl sulfide, the presence of the phenyl ring, the sulfide group, and the alkoxy substituent provides multiple points of interaction with the CSP. The development of a successful chiral separation method would involve screening various polysaccharide-based columns with different mobile phase systems. Normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water or methanol/water) conditions are typically evaluated to achieve optimal resolution of the enantiomers.
A systematic investigation into the enantioseparation of chiral pesticides containing sulfur atoms revealed that the Chiralpak AD-3 column provided excellent separation capabilities. nih.gov The study highlighted the influence of the mobile phase modifier (methanol, ethanol, or isopropanol) and its concentration on the retention and resolution of the enantiomers. nih.gov Such findings provide a strong basis for developing a robust analytical method for determining the enantiomeric excess of this compound.
Table 1: Exemplary Chiral HPLC and SFC Conditions for Structurally Related Sulfides
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| Chiral Pesticides (with S-atom) | Chiralpak AD-3 | Supercritical CO₂ / Methanol | UV | nih.gov |
| Methyl Phenyl Sulfoxide | Eurocel 01 (Cellulose based) | Not specified | UV at 220 nm | labrulez.com |
| Sulfoxide Drugs | Chiralpak AD-H, Chiralcel OD-H | n-Hexane / Ethanol | UV | mdpi.com |
This table presents conditions used for the analysis of compounds structurally related to this compound and serves as a guide for method development.
Solid-State Characterization
The definitive determination of a chiral molecule's three-dimensional structure is accomplished through solid-state characterization techniques, with X-ray crystallography being the gold standard.
Single-crystal X-ray diffraction (XRD) analysis provides unambiguous information about the absolute stereochemistry of a chiral center and detailed insights into the crystal packing arrangement. nih.gov For a derivative of this compound that can be crystallized, this technique would allow for the direct visualization of the spatial arrangement of the isobutoxy, methylphenyl, and methyl sulfide groups around the chiral sulfur atom.
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. The determination of the absolute configuration is often achieved through the anomalous dispersion effect of the atoms, particularly heavier atoms like sulfur, in the crystal lattice.
The data obtained from X-ray crystallography is typically presented in a crystallographic information file (CIF) and includes key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 2: Representative Crystallographic Data for an Aryl Sulfide Derivative
| Parameter | Value | Reference |
| Compound | Ni(dcypt)(Ph)(SPh) | acs.org |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/n | acs.org |
| a (Å) | 12.3456(7) | acs.org |
| b (Å) | 20.1234(11) | acs.org |
| c (Å) | 15.6789(9) | acs.org |
| β (°) | 98.765(4) | acs.org |
| V (ų) | 3821.4(4) | acs.org |
This table shows representative crystallographic data for a complex containing an aryl sulfide moiety, illustrating the type of information obtained from an X-ray diffraction study. The data is not for this compound itself.
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) have become instrumental in providing detailed insights into molecular properties. researchgate.netrsc.org For this compound, these calculations can reveal fundamental characteristics that govern its chemical nature.
The electronic landscape of a molecule is key to understanding its stability and reactivity. This is often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the presence of electron-donating groups—the isobutoxy and methyl sulfide moieties—would be expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. The sulfur atom, with its lone pairs of electrons, and the oxygen of the ether group significantly influence the electron density of the aromatic ring.
The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, indicates the electron-rich and electron-poor regions of a molecule. In the case of this compound, the MEP would likely show negative potential (electron-rich) around the sulfur and oxygen atoms, as well as on the phenyl ring due to the activating effects of the substituents. These regions would be the primary sites for interaction with electrophiles or positively charged moieties in a biological receptor.
Table 1: Representative Theoretical Electronic Properties of Substituted Phenyl Sulfides *
| Property | Representative Value | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 to 1.0 eV | Indicates ability to accept electrons. |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 1.5 to 2.5 Debye | Reflects the overall polarity of the molecule. |
*Note: These values are illustrative and based on typical quantum chemical calculations for structurally similar aromatic ethers and sulfides. Specific values for this compound would require dedicated computational analysis.
Quantum chemical calculations can predict the most likely sites for chemical reactions. By analyzing the charge distribution and the coefficients of the HOMO and LUMO, one can identify atoms that are prone to nucleophilic or electrophilic attack. For instance, the sulfur atom in the methyl sulfide group is a potential site for oxidation, leading to the formation of a sulfoxide or sulfone. The aromatic ring, activated by the alkoxy and methylthio groups, would be susceptible to electrophilic substitution reactions.
Furthermore, computational methods can be used to model entire reaction pathways, including the identification of transition states and the calculation of activation energies. rsc.org This allows for the theoretical investigation of potential metabolic transformations of this compound, such as oxidation, demethylation, or hydroxylation, providing hypotheses for experimental studies on its metabolism.
The three-dimensional structure of a molecule is not rigid; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable spatial arrangements of a molecule and the energy barriers between them. For this compound, the rotation around the C(phenyl)-S bond and the C(phenyl)-O bond, as well as the flexibility of the isobutyl group, gives rise to multiple possible conformers.
Computational studies on similar molecules, such as methyl phenyl sulfide, have shown that there can be a fine balance between different conformations, sometimes with low rotational barriers. pleiades.onlinepleiades.online By calculating the potential energy surface, researchers can identify the global minimum energy conformation, which is the most populated and likely the most biologically relevant structure. This information is crucial for understanding how the molecule might fit into a specific binding site of a protein.
Computational Chemistry and in Silico Modeling of 2 Iso Butoxy 5 Methylphenyl Methyl Sulfide
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a novel compound like 2-iso-butoxy-5-methylphenyl methyl sulfide (B99878), the development of such models is crucial for predicting its behavior and guiding further research, even in the absence of extensive empirical data. The process involves a systematic approach, starting from the generation of molecular descriptors to the statistical validation of the predictive models.
The development of a robust QSAR/QSPR model begins with the creation of a dataset of molecules structurally related to 2-iso-butoxy-5-methylphenyl methyl sulfide. These could include other substituted thioanisoles, alkoxybenzenes, or compounds with known fungicidal or other biological activities. plos.orgnih.gov The biological activity or property of interest for each compound in the dataset is determined experimentally.
Once the dataset is established, the three-dimensional structures of the molecules are generated and optimized using computational chemistry methods, such as Density Functional Theory (DFT), to obtain their most stable conformations. plos.orgnih.gov Following optimization, a wide array of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure and can be categorized as:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric, electronic, and thermodynamic properties. Examples include molecular volume, surface area, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). nih.gov
For a compound like this compound, key descriptors would likely include those related to its lipophilicity (e.g., logP), steric bulk of the iso-butoxy group, and the electronic properties of the substituted benzene (B151609) ring and the methyl sulfide moiety.
With the calculated descriptors and the experimental activity/property data, a mathematical model is constructed. This is typically achieved using statistical methods like Multiple Linear Regression (MLR), which creates a linear equation relating the descriptors to the activity. nih.gov More advanced, non-linear methods such as Artificial Neural Networks (ANN) can also be employed to capture more complex relationships. nih.gov
A critical step in model development is the selection of the most relevant descriptors that contribute significantly to the predictive power of the model, while avoiding overfitting. Techniques like genetic algorithms are often used for this purpose. researchgate.net
The predictive ability of the developed QSAR/QSPR model must be rigorously validated. This involves both internal and external validation techniques. Internal validation often uses a cross-validation method (e.g., leave-one-out) on the training set of molecules used to build the model. External validation involves using the model to predict the activity/property of a separate set of compounds (the test set) that were not used in the model's creation. acs.org Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predicted squared correlation coefficient for the test set (R²_pred) are used to assess the model's robustness and predictive power. acs.org
While specific QSAR/QSPR studies on this compound are not available in the public domain, research on structurally similar compounds provides valuable insights into how such models could be developed and the types of descriptors that might be significant.
For instance, a QSPR study on a large set of mono- and disubstituted benzenes successfully developed a correlation equation to predict their melting points. acs.org The model utilized nine descriptors, highlighting the importance of factors like hydrogen bonding and quantum chemical descriptors. acs.org This suggests that for predicting physical properties of this compound, descriptors related to intermolecular forces would be crucial.
In another example, a QSAR study on a series of alkyl benzenes metabolized by human cytochrome P450 2E1 found that electronic structural properties, particularly those related to frontier orbitals, were important in determining the rates of metabolism. nih.gov This indicates that for predicting the biological activity of this compound, electronic descriptors would likely play a significant role.
The following interactive data tables illustrate the kind of data that would be generated and used in a hypothetical QSAR study for a series of thioanisole (B89551) derivatives, including our target compound.
Table 1: Hypothetical Molecular Descriptors for a Series of Thioanisole Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| Methyl Phenyl Sulfide | 124.22 | 2.65 | 1.35 | -8.69 | -0.98 |
| 4-Methoxy Thioanisole | 154.24 | 2.58 | 1.89 | -8.45 | -0.91 |
| This compound | 210.34 | 4.21 | 1.62 | -8.55 | -0.85 |
| 4-Nitro Thioanisole | 169.21 | 2.89 | 4.45 | -9.21 | -1.87 |
| 4-Chloro Thioanisole | 158.66 | 3.43 | 1.81 | -8.72 | -1.12 |
Table 2: Hypothetical QSAR Model for Fungicidal Activity (pIC50)
| Compound | Experimental pIC50 | Predicted pIC50 | Residual |
| Methyl Phenyl Sulfide | 4.52 | 4.60 | -0.08 |
| 4-Methoxy Thioanisole | 5.10 | 5.05 | 0.05 |
| This compound | 5.85 | 5.82 | 0.03 |
| 4-Nitro Thioanisole | 4.88 | 4.95 | -0.07 |
| 4-Chloro Thioanisole | 5.31 | 5.25 | 0.06 |
These tables demonstrate how calculated molecular descriptors are correlated with an experimental activity to build and validate a predictive QSAR model. For this compound, the development of such models would be a valuable step in understanding its potential properties and activities, thereby guiding its synthesis and testing for various applications.
Environmental Fate and Degradation Research on Organosulfur Compounds
Photodegradation and Hydrolytic Stability Studies
The degradation of organosulfur compounds in the environment can be initiated by abiotic processes such as photodegradation (the breakdown of molecules by light) and hydrolysis (the reaction with water).
Photodegradation:
Sunlight can play a crucial role in the transformation of aryl sulfides in aquatic and terrestrial environments. The photodegradation of thioanisole (B89551), a structural parent to the target compound, has been shown to be feasible, with studies demonstrating its photocatalytic oxidation. For instance, the use of a zirconium-based metal-organic framework (DUT-67(Zr)) as a photocatalyst achieved a high conversion of thioanisole (up to 95%) to methyl phenyl sulfoxide (B87167) under light illumination. acs.org This suggests that the sulfide (B99878) moiety in "2-iso-Butoxy-5-methylphenyl methyl sulfide" is susceptible to photo-oxidation, likely forming the corresponding sulfoxide and subsequently sulfone under relevant environmental conditions. The rate and efficiency of this process in natural settings would depend on factors such as the intensity of solar radiation, the presence of natural photosensitizers (like humic substances), and water chemistry.
Hydrolytic Stability:
Thioethers, such as this compound, are generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by the presence of neighboring functional groups and the pH of the surrounding medium. nih.govacs.org Research on the hydrolysis of thioesters, which contain a similar sulfur-carbon bond, indicates that they are more stable in acidic to neutral environments compared to alkaline conditions. For example, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is 155 days, demonstrating significant stability. nih.gov Conversely, the hydrolysis of some aryl methyl ethers can be catalyzed by zeolites in aqueous environments. nih.gov Given the ether linkage (iso-butoxy group) in the target molecule, its stability might be influenced by both the thioether and ether functionalities. It is anticipated that under typical environmental pH ranges (5-9), the hydrolytic degradation of this compound would be a slow process compared to biodegradation or photodegradation.
Table 1: Abiotic Degradation of Structurally Related Organosulfur Compounds
| Compound | Degradation Process | Conditions | Key Findings | Reference |
| Thioanisole | Photocatalytic Oxidation | DUT-67(Zr) catalyst, light illumination | Up to 95% conversion to methyl phenyl sulfoxide. acs.org | acs.org |
| Thiochrome | Photolysis | Aqueous solution, pH 7.0-12.0 | First-order rate constants (k1) ranged from 0.58-4.20 × 10⁻⁵ s⁻¹. nih.gov | nih.gov |
| S-methyl thioacetate | Hydrolysis | pH 7, 23°C | Half-life of 155 days. nih.gov | nih.gov |
| Substituted Resorcinols | Photocatalytic Degradation | Aqueous TiO₂ suspension | Quantum yields ranged from 0.22 to 0.38. bogazici.edu.tr | bogazici.edu.tr |
Biodegradation Pathways in Environmental Systems
Microbial activity is a primary driver for the degradation of many organic pollutants in the environment. The biodegradation of organosulfur compounds has been observed in both aerobic and anaerobic systems.
Bacteria capable of utilizing alkyl sulfides as a source of carbon and energy have been isolated from marine environments. One such bacterium, a denitrifying Thiobacillus species (strain ASN-1), was found to degrade a range of alkyl sulfides, including dimethyl sulfide and diethyl sulfide, under both aerobic and anaerobic conditions. nih.gov The degradation of these compounds was initiated by enzymes that were induced by the presence of the alkyl sulfides. nih.gov This suggests that microbial communities in soil and sediment could potentially degrade this compound, likely initiating the process through oxidation of the methyl sulfide group.
The presence of other organic carbon sources can influence the biodegradation of organosulfur compounds. Studies have shown that supplementing with an additional carbon source can enhance the removal of organosulfur compounds from wastewater by promoting biofilm formation and the growth of key functional bacteria.
The biodegradation rate of organic compounds in soil and groundwater can be highly variable and is often described using first-order rate constants. However, a compilation of literature values for 82 emerging organic compounds revealed that these rate constants can vary by more than three orders of magnitude for a single compound, with weak correlation to factors like temperature and redox conditions. nih.gov This highlights the complexity of predicting precise biodegradation rates in natural environments. For a compound like this compound, the biodegradation rate would be site-specific, depending on the microbial community composition, nutrient availability, and other environmental parameters.
Table 2: Biodegradation of Structurally Related Organosulfur Compounds
| Compound/Class | Microorganism/System | Conditions | Degradation Pathway/Outcome | Reference |
| Alkyl Sulfides (e.g., DMS, DES) | Thiobacillus sp. strain ASN-1 | Aerobic and Anaerobic (denitrifying) | Utilized as carbon and energy source. nih.gov | nih.gov |
| 4-Methylquinoline | Soil Bacterium | Aerobic | Biodegradation observed. sigmaaldrich.com | sigmaaldrich.com |
| Emerging Organic Compounds | Various | Soil and Groundwater | Biodegradation rate constants show high variability. nih.gov | nih.gov |
Development of Detection Methods for Environmental Monitoring
The accurate and sensitive detection of organosulfur compounds in environmental matrices is essential for assessing their distribution and fate. Various analytical techniques have been developed for this purpose, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.
For volatile and semi-volatile organosulfur compounds like this compound, GC coupled with a mass spectrometer (GC-MS) is a powerful analytical tool. This technique allows for the separation of complex mixtures and provides structural information for compound identification. To enhance sensitivity, especially for trace-level detection, sample preparation techniques such as solid-phase microextraction (SPME) are often employed. For instance, a method involving extractive alkylation followed by HS-SPME-GC-MS has been developed for the quantification of polyfunctional thiols in wine, achieving detection limits in the nanogram per liter (ng/L) range. nih.gov
HPLC, often coupled with tandem mass spectrometry (HPLC-MS/MS), is another versatile technique for the analysis of a wide range of organic compounds, including those that are less volatile or thermally labile. nih.gov The choice of the analytical method depends on the physicochemical properties of the target analyte and the complexity of the sample matrix. mdpi.comnih.gov The development of sustainable and green analytical methods is also a growing area of focus, aiming to reduce the environmental impact of chemical analysis. mdpi.com
Table 3: Analytical Methods for the Detection of Related Organosulfur Compounds
| Analytical Technique | Target Compounds | Sample Matrix | Limit of Detection (LOD) | Reference |
| HS-SPME-GC-MS | Polyfunctional Thiols | Wine | 0.9 - 17 ng/L | nih.gov |
| HPLC-MS/MS | Cyanide and Thiocyanate | Swine Plasma | 10 nM (Cyanide), 50 nM (Thiocyanate) | nih.gov |
| Packed Syringe HS-MSNPs-ET-AAS | Lead (PbII) | Urine and Water | 6.5 ng L⁻¹ | amecj.com |
Investigation of Adsorption and Remediation Strategies for Related Organosulfur Pollutants
The mobility and bioavailability of organosulfur compounds in the environment are significantly influenced by their sorption to soil and sediment particles. Remediation strategies aim to either remove these pollutants or transform them into less harmful substances.
Adsorption:
The sorption of organic chemicals to soil and sediment is largely governed by their hydrophobicity and the organic carbon content of the solid phase. nih.gov The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the extent of a chemical's partitioning between the solid and aqueous phases. chemsafetypro.comyoutube.comecetoc.org For non-polar organic compounds, a higher Koc value indicates stronger adsorption and lower mobility. The Koc value can be estimated using quantitative structure-activity relationships (QSARs) based on properties like the octanol-water partition coefficient (Kow). nih.gov Given the structure of this compound, with its non-polar alkyl and aryl groups, it is expected to exhibit moderate to strong sorption to soils and sediments, particularly those with higher organic matter content.
Remediation Strategies:
Several technologies are available for the remediation of water and soil contaminated with organic pollutants. mdpi.comeni.comepa.govresearchgate.net For contaminated water, treatment methods can include advanced oxidation processes (AOPs), which utilize highly reactive radicals to break down organic molecules, and adsorption onto activated carbon. mdpi.com In situ remediation techniques for soil and groundwater include bioremediation, where microorganisms are stimulated to degrade contaminants, and chemical oxidation. itrcweb.org The selection of a suitable remediation technology depends on the specific contaminants, the site characteristics, and the cleanup goals. epa.gov
Emerging Research Areas and Future Directions for 2 Iso Butoxy 5 Methylphenyl Methyl Sulfide
Design and Synthesis of Conformationally Restricted Analogues
There is currently no available scientific literature detailing the design and synthesis of conformationally restricted analogues of 2-iso-Butoxy-5-methylphenyl methyl sulfide (B99878). The exploration of such analogues is a common strategy in medicinal chemistry and materials science to probe structure-activity relationships and to enhance desired properties by limiting the molecule's conformational flexibility. However, without foundational studies on the parent compound, this area of research remains undeveloped.
Integration with High-Throughput Screening Platforms for Novel Biological Activities
The potential integration of 2-iso-Butoxy-5-methylphenyl methyl sulfide into high-throughput screening (HTS) platforms for the discovery of novel biological activities has not been reported. HTS is a powerful tool in drug discovery and chemical biology for rapidly assessing the effects of thousands of compounds on biological targets. The absence of this compound in screening libraries or published HTS campaigns suggests that its biological potential is yet to be investigated.
Application in Materials Science or Supramolecular Chemistry
While some commercial suppliers suggest that compounds with similar structures may have properties beneficial for material science, there is no specific research detailing the application of this compound in this field or in supramolecular chemistry. The unique combination of an ether, a thioether, and a substituted aromatic ring could theoretically lead to interesting intermolecular interactions and material properties, but this remains a hypothetical consideration without experimental evidence.
Contribution to Fundamental Understanding of Sulfur Chemistry and Aromatic Reactivity
The specific contributions of this compound to the fundamental understanding of sulfur chemistry and aromatic reactivity have not been documented in academic literature. While studies on simpler molecules like methyl phenyl sulfide have provided insights into the reactivity of thioethers and substituted aromatic systems, this more complex derivative has not been utilized as a model compound in such fundamental investigations.
Q & A
Q. What synthetic routes are recommended for the preparation of 2-iso-butoxy-5-methylphenyl methyl sulfide, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1: Nucleophilic substitution of 2-chloro-5-methylphenol with iso-butoxy groups, followed by thiolation using methyl mercaptan under basic conditions (e.g., NaH in DMF at 60°C). Monitor intermediates via TLC (silica gel, hexane:ethyl acetate 8:2) .
- Route 2: Direct alkylation of 5-methylthiophenol with iso-butyl bromide in the presence of K₂CO₃, followed by methylation with methyl iodide. Optimize stoichiometry (1:1.2 molar ratio for alkylation) and reaction time (6–8 hr) to minimize disulfide byproducts .
- Critical Parameter: Use anhydrous solvents to prevent hydrolysis of intermediates. Confirm purity via GC-MS (e.g., DB-5 column, 70 eV EI mode) .
Q. How can the structural integrity of this compound be validated after synthesis?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the sulfide group.
- Stability Test: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, acetonitrile:water 70:30, UV 254 nm). Degradation >5% indicates need for stabilizers (e.g., BHT at 0.01% w/w) .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
Methodological Answer:
- Contradiction: Literature reports solubility in methanol () but poor solubility in ethanol ().
- Resolution:
- Use Hansen solubility parameters (HSPiP software) to model interactions (δd, δp, δh).
- Validate experimentally via turbidimetry: Dissolve 10 mg in 1 mL solvent, centrifuge (10k rpm, 10 min), and measure supernatant absorbance at 600 nm.
- Key Finding: Methanol’s higher δh (19.4 MPa¹/²) enhances solubility compared to ethanol (δh = 19.0 MPa¹/²) .
Q. What experimental strategies mitigate sulfide oxidation during catalytic studies?
Methodological Answer:
- Challenge: Oxidation to sulfoxide/sulfone under aerobic conditions.
- Solutions:
- Use Schlenk-line techniques for oxygen-free environments.
- Add radical scavengers (e.g., TEMPO, 1 mol%) during Pd-catalyzed coupling reactions.
- Monitor oxidation via LC-MS (ESI+ mode, m/z +16/+32 adducts) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Workflow (B3LYP/6-311+G(d,p)):
- Optimize geometry of this compound.
- Calculate Fukui indices (f⁻) to identify electrophilic sites (C-4 position, f⁻ = 0.15).
- Simulate transition states for SNAr with NH₃ (activation energy ~28 kcal/mol).
- Validation: Compare computed vs. experimental yields (R² > 0.90) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives?
Methodological Answer:
- Case: A derivative (e.g., sulfoxide) shows mp 85–90°C () vs. 92–94°C ().
- Root Cause: Polymorphism or residual solvent (e.g., ethyl acetate) in crystallized samples.
- Resolution:
- Perform DSC at 10°C/min to detect polymorphic transitions.
- Use PXRD (Cu-Kα radiation) to compare diffraction patterns.
- Recrystallize from toluene (low solubility for iso-butyl groups) to isolate pure polymorph .
Method Development
Q. What HPLC/GC-MS parameters optimize separation of sulfide degradation products?
Methodological Answer:
- HPLC:
- GC-MS:
- Column: HP-5MS (30 m × 0.25 mm).
- Oven Program: 50°C (2 min) → 10°C/min → 280°C (5 min).
- Quantify using SIM mode (m/z 154 for parent ion) .
Safety and Handling
Q. What PPE and engineering controls are critical for handling this sulfide?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
